molecular formula C24H16F2N2O2 B2965053 4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 313275-06-8

4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B2965053
CAS No.: 313275-06-8
M. Wt: 402.401
InChI Key: FTNOQNYPNREATA-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(4-fluorobenzamido)naphthalen-2-yl]benzamide is a benzamide derivative featuring dual 4-fluoro-substituted benzamide moieties linked via a naphthalene scaffold. This structure confers unique electronic and steric properties, making it a candidate for therapeutic and biochemical applications.

Properties

IUPAC Name

4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNOQNYPNREATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or naphthalenes.

Scientific Research Applications

4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[3-(4-FLUOROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of analogous benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight* Key Structural Features Impact on Properties Reference
Target Compound 4-Fluoro, naphthalene-linked benzamide ~407.4† Dual fluoro groups, naphthalene scaffold High lipophilicity, potential for π-π stacking N/A
4-Fluoro-N-(4-(3-trifluoromethylphenoxy)pyrimidin-5-yl)benzamide 4-Fluoro, trifluoromethylphenoxy-pyrimidine ~406.3 Trifluoromethyl group, pyrimidine ring Enhanced EGFR inhibition, improved metabolic stability
4-Chloro-N-(3-hydrazonoylphenyl)benzamide 4-Chloro, naphthylacetyl hydrazonoyl ~433.9 Chloro substitution, hydrazonoyl linker Reduced electronegativity, altered solubility
4-Fluoro-N-[2-(4-methoxynaphthylpiperazinyl)ethyl]benzamide 4-Fluoro, piperazine-methoxynaphthalene ~464.9 Piperazine ring, methoxy group Improved solubility (HCl salt), CNS targeting
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide 4-Chloro, nitro, methoxy substituents ~306.7 Nitro (electron-withdrawing), methoxy Increased polarity, potential photostability

*Molecular weights calculated from linear formulas.
†Estimated based on C₂₄H₁₇F₂N₂O₂.

Key Observations:
  • Fluorine vs.
  • Heterocyclic Additions : Compounds with pyrimidine () or piperazine () moieties exhibit tailored solubility and target specificity, whereas the target compound’s lack of such groups may limit bioavailability.
EGFR Inhibition ():

The compound 4-fluoro-N-(4-(3-trifluoromethylphenoxy)pyrimidin-5-yl)benzamide demonstrates potent EGFR inhibition (IC₅₀ = 12 nM), attributed to its trifluoromethylphenoxy-pyrimidine group . The target compound’s naphthalene scaffold may similarly engage hydrophobic kinase domains but lacks the pyrimidine ring critical for ATP-binding pocket interactions.

Anti-inflammatory Potential ():

The piperazine-containing analog () shows enhanced blood-brain barrier penetration due to its basic nitrogen, suggesting utility in neuroinflammation. The target compound’s rigid naphthalene structure may restrict such applications but could favor peripheral tissue targeting.

Antioxidant and Chelation Properties ():

Hydroxamic acid derivatives (e.g., ) exhibit radical scavenging and metal chelation, driven by their hydroxamate groups. The target compound’s absence of such functionalities limits comparable antioxidant activity but may reduce toxicity risks.

Biological Activity

4-Fluoro-N-[3-(4-fluorobenzamido)naphthalen-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing information from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by multiple aromatic rings and fluorine substitutions, which may influence its biological interactions. The general structure can be represented as follows:

C17H15F2N2O\text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and potential anticancer properties.

1. Enzyme Inhibition

Studies have shown that derivatives of benzamide compounds exhibit significant inhibitory activity against phosphatases and cholinesterases. For instance, related compounds have demonstrated IC50 values ranging from 21.4 μM to over 100 μM against different enzyme targets, indicating potential for therapeutic applications in neurodegenerative diseases and cancer treatment .

Compound Target Enzyme IC50 (μM) Selectivity
This compoundWip1 Phosphatase28.5 ± 0.9Moderate
Related Benzamide DerivativeAcetylcholinesteraseSimilar to TacrineHigh Selectivity

2. Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have reported significant reductions in cell viability in breast cancer and leukemia models .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Phosphatase Inhibition : The compound's structure allows it to interact with the active site of phosphatases, disrupting their function and leading to altered signaling pathways involved in cell growth and survival.
  • Cholinesterase Inhibition : Similar to other benzamide derivatives, it may inhibit cholinesterases by occupying the active site, thus preventing the breakdown of acetylcholine, which is crucial for neurotransmission.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Breast Cancer Cell Line Study : A study evaluated the effects on MCF-7 cells, reporting a dose-dependent decrease in cell viability with an IC50 value around 30 μM.
  • Neuroprotective Effects : In a model of Alzheimer's disease, related compounds showed improved cognitive function in vivo, attributed to their cholinesterase inhibitory activity.

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